Enhanced Aqueous Solubility Over Indole
The 1H-imidazo[1,2-b]pyrazole scaffold, from which 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is derived, demonstrates significantly improved aqueous solubility when used as an isosteric replacement for indole. In direct comparative assays, substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole in the drug pruvanserin resulted in a marked increase in aqueous solubility [1]. This property is inherent to the fused heterocyclic core and is expected to confer similar advantages to derivatives bearing the 7-carboxylic acid functionality.
| Evidence Dimension | Aqueous solubility improvement upon isosteric replacement |
|---|---|
| Target Compound Data | Significantly improved solubility (qualitative observation) |
| Comparator Or Baseline | Indole-containing drug pruvanserin |
| Quantified Difference | Significantly improved (magnitude not numerically specified in source) |
| Conditions | Direct comparative solubility assay in aqueous media |
Why This Matters
Improved aqueous solubility is a critical determinant of oral bioavailability and formulation flexibility, making this scaffold advantageous over indole-based alternatives for drug development.
- [1] Balkenhohl M, et al. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science. 2021;12(39):12993-13000. View Source
